molecular formula C10H8N2O2S B3286325 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid CAS No. 82424-75-7

4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid

Cat. No. B3286325
CAS RN: 82424-75-7
M. Wt: 220.25 g/mol
InChI Key: RFVQCWQMQWFMPC-UHFFFAOYSA-N
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Description

“4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is a compound with the CAS Number: 82114-19-0 . It has a molecular weight of 288.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .


Molecular Structure Analysis

The molecular structure of “4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is characterized by its InChI Code: 1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) .


Chemical Reactions Analysis

The chemical reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .


Physical And Chemical Properties Analysis

“4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is a powder at room temperature . It has a molecular weight of 288.25 .

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application is the synthesis of heterocyclic compounds, as highlighted in a study by Gomaa and Ali (2020). They discuss the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives as valuable building blocks for creating a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions enables the generation of diverse cynomethylene dyes from various precursors, indicating a significant potential for the development of new materials and biological agents (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

Another research focus is the development of novel antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated them for their in vitro antioxidant and anti-inflammatory activities. Their findings suggest that certain derivatives exhibit significant anti-inflammatory and antioxidant properties, underscoring the potential of thiazole-based compounds in therapeutic applications (Raut et al., 2020).

Anticancer Research

Cinnamic acid derivatives, including those related to thiazole-based compounds, have been extensively studied for their anticancer potentials. A comprehensive review by De, Baltas, and Bedos-Belval (2011) covers the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. Their review provides a substantial contribution to the understanding of the anticancer activity of cinnamic acid derivatives, suggesting that structural modifications can significantly impact their therapeutic efficacy (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is another area of application. Sprakel and Schuur (2019) reviewed solvent developments for LLX of carboxylic acids, focusing on new solvents like ionic liquids and traditional systems comprising amines and organophosphorous extractants. Their work provides insights into solvent selection and regeneration strategies, important for the recovery of carboxylic acids in industrial processes (Sprakel & Schuur, 2019).

Safety And Hazards

The compound is classified as an irritant .

properties

IUPAC Name

4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQCWQMQWFMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254139
Record name 4-Amino-3-phenyl-5-isothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid

CAS RN

82424-75-7
Record name 4-Amino-3-phenyl-5-isothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82424-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-phenyl-5-isothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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